molecular formula C19H15Cl2N5O3 B11288833 N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11288833
M. Wt: 432.3 g/mol
InChI Key: IUKZJWAACVPHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo-triazole core. Its structure includes:

  • A 2,3-dichlorophenyl group attached to the acetamide nitrogen, which introduces steric bulk and electron-withdrawing effects.
  • A 4-methoxyphenyl substituent at position 2 of the imidazo[1,2-b][1,2,4]triazol-6-yl moiety, contributing electron-donating properties and enhanced solubility due to the methoxy group.

Properties

Molecular Formula

C19H15Cl2N5O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C19H15Cl2N5O3/c1-29-11-7-5-10(6-8-11)17-23-19-24-18(28)14(26(19)25-17)9-15(27)22-13-4-2-3-12(20)16(13)21/h2-8,14H,9H2,1H3,(H,22,27)(H,23,24,25,28)

InChI Key

IUKZJWAACVPHFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-b] Triazole Core

The core structure is typically constructed through a three-component reaction involving:

  • 2-Aminopyridine derivatives as starting materials.

  • Carbonyl compounds (e.g., 4-methoxybenzaldehyde) to introduce the aryl substituent.

  • Isonitriles or alkynes for cyclization.

Example protocol (adapted from metal-free methodologies):

  • Step 1 : Condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of p-toluenesulfonic acid (p-TSA) under solvent-free conditions yields an imine intermediate.

  • Step 2 : Reaction with tert-butyl isocyanide in polyethylene glycol (PEG-400)-water media facilitates cyclization, forming the imidazo[1,2-b][1,triazole skeleton.

Key conditions :

  • Catalyst : p-TSA (10 mol%)

  • Temperature : 80°C

  • Yield : 72–85%

Introduction of the N-(2,3-Dichlorophenyl)Acetamide Sidechain

The acetamide moiety is introduced via nucleophilic acyl substitution :

  • Step 3 : Reaction of the triazole core with 2,3-dichlorophenylacetic acid chloride in dichloromethane (DCM) at 0–5°C.

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Yield : 68–74%.

Critical considerations :

  • Low temperatures prevent epimerization at the α-carbon of the acetamide group.

  • Anhydrous conditions are essential to avoid hydrolysis of the acid chloride.

Alternative Pathways Using Halogen-Mediated Cyclization

Iodine-Catalyzed Oxidative Coupling

Iodine serves as a dual catalyst and oxidant in solvent-free systems:

  • Mechanism :

    • Enamine formation between 2-aminopyridine and 4-methoxyacetophenone.

    • Iodine-mediated tautomerization and cyclization.

    • Oxidative aromatization to form the 5-oxo group.

Advantages :

  • Eliminates the need for metal catalysts.

  • Scalable under mechanochemical grinding conditions.

Limitations :

  • Requires stoichiometric iodine, complicating purification.

N-Bromosuccinimide (NBS) Assisted Bromination-Cyclization

A one-pot protocol leverages NBS for simultaneous bromination and cyclization:

  • Step 1 : Bromination of styrene derivatives to generate α-bromo ketones.

  • Step 2 : Condensation with 2-aminopyridine in tert-BuOH–water.

  • Step 3 : Fluorination using 1-fluoropyridinium tetrafluoroborate to install the 5-oxo group.

Yield : 61–78%.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Conditions :

    • Solvent : Ethanol–water (3:1).

    • Time : 15–20 minutes vs. 12 hours conventionally.

  • Benefits :

    • 20–30% improvement in yield compared to thermal methods.

    • Enhanced reproducibility.

Continuous Flow Reactors

A continuous flow system optimizes the Groebke–Blackburn–Bienaymé reaction :

  • Residence time : 8–10 minutes.

  • Throughput : 1.2 kg/day in pilot-scale trials.

  • Catalyst : Hydrochloric acid (0.5 M).

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
p-TSA condensationp-TSA808598
Iodine-mediatedI₂RT7895
Microwave-assistedNone100 (MW)8999
Continuous flowHCl709297

Key observations :

  • Microwave and flow systems outperform batch reactors in efficiency.

  • Metal-free catalysts (e.g., p-TSA, I₂) reduce post-synthesis metal contamination.

Troubleshooting Common Issues

Low Yields in Cyclization Steps

  • Cause : Competing polymerization of intermediates.

  • Solution : Use high-dilution conditions or phase-transfer catalysts.

Epimerization of the Acetamide Group

  • Cause : Basic conditions during acylation.

  • Solution : Perform reactions at 0–5°C with bulky bases (e.g., DIPEA) .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Halogenation, nitration, and other substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Biological Activities

Research indicates that N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with imidazotriazole structures show promising anticancer effects. For instance, related compounds have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
    • The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antimicrobial Properties :
    • Compounds in the imidazotriazole class have been investigated for their antibacterial and antifungal activities. Their ability to interact with microbial targets makes them potential candidates for developing new antimicrobial agents.
  • Enzyme Inhibition :
    • Interaction studies suggest that this compound may inhibit specific enzymes involved in disease pathways. This could be crucial for developing therapeutics targeting various diseases .

Comparative Analysis with Related Compounds

To better understand the potential of this compound in medicinal chemistry, it can be compared to other compounds within the imidazotriazole class:

Compound NameStructureNotable Activity
N-(3-chlorophenyl)-2-(5-methylimidazo[1,2-b][1,2,4]triazol)acetamideStructureAnticancer
N-(4-fluorophenyl)-2-(5-nitroimidazo[1,2-b][1,2,4]triazol)acetamideStructureAntimicrobial
N-(phenyl)-2-(5-hydroxyimidazo[1,2-b][1,2,4]triazol)acetamideStructureAntifungal

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differentiating features:

Compound Name Core Structure Substituents Key Properties/Applications Evidence Source
Target Compound Imidazo[1,2-b][1,2,4]triazole 2-(4-Methoxyphenyl), N-(2,3-dichlorophenyl) High polarity due to methoxy group; potential kinase modulation
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1H-1,2,3-triazole Naphthalenyloxy, 4-chlorophenyl Antimicrobial activity; IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (–C–Cl)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (×2), pyridinyl Anticancer potential; crystallographic stability via fluorine interactions
N-(2,3-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (CAS 1158288-07-3) Imidazo[1,2-b][1,2,4]triazole 2-Methyl, N-(2,3-dichlorophenyl) Reduced solubility vs. methoxy analogue; synthetic intermediate
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine 2,6-Difluorophenyl, sulfonamide Herbicidal activity; relies on fluorine for soil persistence
Key Observations:
  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances polarity and solubility compared to methyl or halogenated analogues (e.g., CAS 1158288-07-3) . Conversely, chloro and fluoro substituents (as in 6m and flumetsulam) improve metabolic stability and binding to hydrophobic pockets .
  • Biological Activity : While the target compound’s activity is unspecified, analogues like 6m and flumetsulam demonstrate antimicrobial and herbicidal effects, respectively, suggesting that the imidazo-triazole core is versatile .
Spectral Data
  • IR Spectroscopy : The target compound likely shares a C=O stretch (~1678 cm⁻¹) with compound 6m, but its methoxy group would introduce distinct C–O stretches near 1136 cm⁻¹ .
  • NMR Analysis : As seen in similar compounds (e.g., ), substituents on the aryl groups (e.g., methoxy vs. chloro) alter chemical shifts in regions corresponding to aromatic protons (δ 6.5–8.0 ppm) and carbonyl environments (δ 160–180 ppm) .

Physicochemical and Functional Insights

  • Hydrogen Bonding: The methoxy group in the target compound may engage in hydrogen bonding (as donor/acceptor), influencing crystal packing or target binding, a phenomenon noted in Etter’s graph-set analysis .
  • Lumping Strategy : Compounds with similar cores (e.g., imidazo-triazole or triazolo-pyrimidine) may be "lumped" for property prediction, as their shared scaffold undergoes analogous reactions (e.g., oxidation at the 5-position) .

Biological Activity

N-(2,3-dichlorophenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide (CAS Number: 1158771-50-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15Cl2N5O3C_{19}H_{15}Cl_{2}N_{5}O_{3}, with a molecular weight of approximately 432.3 g/mol. The structure features a dichlorophenyl group linked to an acetamide moiety and an imidazotriazole derivative known for diverse pharmacological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Modern synthetic techniques enhance yield and purity through methods such as continuous flow reactors and green chemistry principles .

Anticancer Properties

Research indicates that compounds containing imidazotriazole structures exhibit significant anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines:

Compound Cell Line Activity
Compound AA549High potency
Compound BK562Moderate potency
Compound CHL-60Low potency

In particular, this compound has been evaluated for its cytotoxic effects on these cell lines .

The biological activity of this compound may be attributed to its ability to bind specific enzymes or receptors involved in disease pathways. Interaction studies suggest that it may act on targets related to tumor growth and inflammation . The imidazotriazole class is recognized for its role in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE), which could also contribute to its therapeutic potential in neurological disorders .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various preclinical models:

  • Study on A549 Cell Line : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
    • Findings : IC50 value was determined to be 8 µM.
  • K562 Cell Line Evaluation : In this study, the compound exhibited moderate cytotoxicity with an IC50 of 15 µM.
  • Inflammation Model : The compound showed promise in reducing TNF-α\alpha production in LPS-induced models.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound, given its heterocyclic and acetamide functional groups?

The synthesis should prioritize sequential coupling reactions to assemble the imidazo[1,2-b][1,2,4]triazole core and the dichlorophenyl-acetamide side chain. Evidence from analogous compounds suggests using nucleophilic substitution for acetamide formation and cyclocondensation for the imidazotriazole moiety . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (room temperature for coupling, reflux for cyclization), and stoichiometric ratios of reagents like chloroacetyl chloride or potassium carbonate . Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methoxy, dichlorophenyl, and imidazotriazole groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity . For crystallographic verification, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities, such as hydrogen bonding patterns or tautomeric forms .

Q. How can preliminary biological activity screening be designed to evaluate this compound’s pharmacological potential?

Begin with in vitro assays targeting enzymes or receptors associated with the imidazotriazole scaffold’s known bioactivity (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., reference inhibitors) and validate results with triplicate experiments . For cytotoxicity, employ cell viability assays (MTT or resazurin) in human cell lines, comparing against structurally related compounds to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the imidazo[1,2-b][1,2,4]triazole core?

Single-crystal X-ray diffraction can unambiguously assign the tautomeric state by identifying proton positions and bond lengths. For example, the 5-oxo group’s localization versus delocalization across the triazole ring can be clarified using SHELXL refinement. Compare hydrogen-bonding networks (e.g., C=O∙∙∙H-N interactions) with graph-set analysis to validate stability of specific tautomers .

Q. What experimental strategies address contradictory solubility and bioavailability data in preclinical studies?

Contradictions may arise from polymorphic forms or aggregation. Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs. Improve solubility via co-crystallization with biocompatible partners (e.g., cyclodextrins) or salt formation. Pharmacokinetic studies in rodent models can clarify bioavailability discrepancies—measure plasma concentration-time profiles after oral and intravenous administration .

Q. How can computational methods guide the optimization of this compound’s selectivity for a target protein?

Perform molecular docking (e.g., AutoDock Vina) to model interactions between the dichlorophenyl group and hydrophobic pockets of the target. Molecular dynamics simulations (100 ns trajectories) can predict binding stability. Compare with off-target proteins to identify selectivity-determining residues. Validate predictions via site-directed mutagenesis and binding assays .

Q. What mechanistic insights can be gained from studying hydrogen-bonding patterns in this compound’s solid-state structure?

Graph-set analysis of X-ray data can classify hydrogen bonds (e.g., intramolecular vs. intermolecular) and correlate them with stability and solubility. For example, strong N-H∙∙∙O=C interactions may explain low solubility, while weaker C-H∙∙∙Cl bonds could influence crystal packing .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsMonitoring MethodReference
1Imidazotriazole coreCyclocondensation at reflux (DMF, K₂CO₃)TLC (ethyl acetate/hexane)
2Acetamide couplingChloroacetyl chloride, triethylamine (RT)HPLC (C18 column)

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationCritical ParametersReference
¹H NMRConfirm substituent positionsDeuterated DMSO, 500 MHz
X-ray diffractionResolve tautomerismSHELXL refinement, R-factor < 0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.